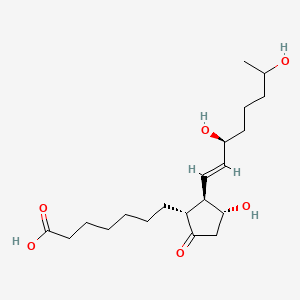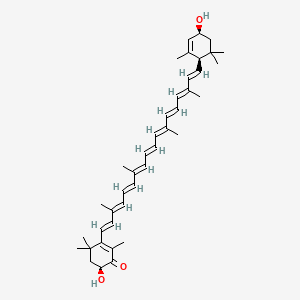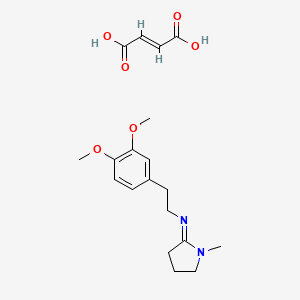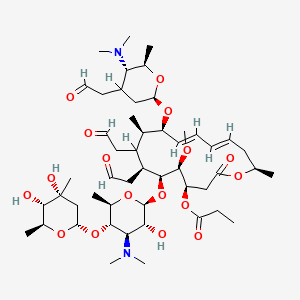
Hexanoylcarnitine
説明
Hexanoylcarnitine, also known as caproylcarnitine, is an acylcarnitine . Acylcarnitines are the product of the conjugation of carnitine with acyl-coenzyme A, which allows the transport of fatty acids across mitochondrial membranes .
Synthesis Analysis
This compound is an intermediate product of fatty acid oxidation . It is closely associated with the occurrence of diabetic cardiomyopathy (DCM) . In a study, plasma samples from both groups were analyzed by high throughput metabolomics and cluster heat map using mass spectrometry .Molecular Structure Analysis
This compound has a molecular formula of C13H25NO4 . Its average mass is 259.342 Da and its monoisotopic mass is 259.178345 Da .Chemical Reactions Analysis
This compound is the product of the conjugation of carnitine with acyl-coenzyme A . This allows the transport of fatty acids across mitochondrial membranes .Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H25NO4 . Its average mass is 259.342 Da and its monoisotopic mass is 259.178345 Da . It is an off-white to light yellow solid .科学的研究の応用
Metabolic and Genetic Research
Hexanoylcarnitine plays a significant role in metabolic and genetic research. A study by König et al. (2022) used exome-wide association studies (ExWAS) to explore the associations of metabolites, including this compound, with genetic variants. This research provides insights into the genetic underpinnings of diseases and traits related to these metabolites (König et al., 2022).
Plant Science and Pathogen Resistance
Hexanoic acid, closely related to this compound, is studied for its role in plant defense mechanisms. Llorens et al. (2016) found that hexanoic acid induces resistance in plants against various pathogens and alters the plant's metabolic profile. This research is crucial in understanding how plants can be fortified against diseases (Llorens et al., 2016).
Neurological Applications
Acylcarnitines, including this compound, are studied for their potential therapeutic applications in neurological diseases. Jones et al. (2010) noted that acylcarnitines might play roles in neuroprotection and could be beneficial in treating various neurological disorders. Their study underscores the multifaceted roles of acylcarnitines in brain health (Jones et al., 2010).
Diabetes and Metabolic Disorders
This compound has been associated with gestational diabetes and type 2 diabetes. A study by Batchuluun et al. (2018) showed that elevated levels of medium-chain acylcarnitines, such as this compound, are linked with these conditions. This finding is critical for understanding the metabolic changes in diabetes and for potential therapeutic interventions (Batchuluun et al., 2018).
Mitochondrial Biomarkers
This compound is also relevant in the context of mitochondrial function and diseases. McCann et al. (2021) highlighted the importance of acylcarnitines as mitochondrial biomarkers, which can be used to diagnose and monitor various disorders, including those affecting mitochondrial metabolism (McCann et al., 2021).
Biochemical Analysis Techniques
The study of this compound also involves the development of analytical techniques. Osorio et al. (2003) described methods for analyzing acylcarnitines, including this compound, in the context of mitochondrial β-oxidation defects. This research contributes to the diagnostic tools available for metabolic disorders (Osorio et al., 2003).
Therapeutic Potential and Drug Targets
Dambrova et al. (2022) conducted a comprehensive review of acylcarnitines, discussing their roles as biomarkers, therapeutic agents, and potential drug targets. This work underscores the broad applications of this compound and related compounds in pharmacology and medicine (Dambrova et al., 2022).
Safety and Hazards
Hexanoylcarnitine is harmful if swallowed and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
特性
IUPAC Name |
3-hexanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPRQWTYSNDTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982706 | |
| Record name | 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6418-78-6 | |
| Record name | Hexanoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6418-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hexanoyloxy)-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,7-dihydroxy-2-[(2S,3S)-3-[4-hydroxy-3-[(Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)prop-1-en-2-yl]-5-methoxyphenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B1232387.png)


![(E)-7-[3-[(2-Hydroxy-3-phenylpropyl)amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1232391.png)




